molecular formula C17H26N4O2 B2627295 N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide CAS No. 941933-07-9

N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Cat. No.: B2627295
CAS No.: 941933-07-9
M. Wt: 318.421
InChI Key: NCNHQHHUSDWPOZ-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a structurally complex oxalamide derivative characterized by a central oxalamide core flanked by two distinct substituents: a cyclopropyl group and a 4-(dimethylamino)phenyl ethyl moiety. The dimethylamino groups, positioned on both the ethyl chain and the phenyl ring, contribute to electronic effects such as enhanced basicity and electron-donating capabilities.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-20(2)14-9-5-12(6-10-14)15(21(3)4)11-18-16(22)17(23)19-13-7-8-13/h5-6,9-10,13,15H,7-8,11H2,1-4H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNHQHHUSDWPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class. This compound has garnered attention in medicinal chemistry due to its unique structural features, which contribute to its biological activity. This article reviews the compound's biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H26N4O2
  • Molecular Weight : 318.4 g/mol
  • CAS Number : 941933-07-9

The compound features a cyclopropyl group and two dimethylamino groups attached to a phenyl ring, which are pivotal for its biological interactions.

N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide exhibits significant biological activity primarily as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, making them valuable in cancer therapy. Preliminary studies have indicated potential anticancer properties, particularly against hematological malignancies such as myelodysplastic syndromes .

Anticancer Properties

Research indicates that this compound may selectively inhibit HDAC enzymes, leading to increased acetylation of histones and non-histone proteins. This alteration can affect gene expression involved in cell proliferation and survival. The compound's efficacy was evaluated through various in vitro assays:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)0.5Induction of apoptosis
K562 (chronic myeloid leukemia)0.8Cell cycle arrest
Jurkat (T-cell leukemia)0.6Increased differentiation

These results suggest that N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide may serve as a promising candidate for further development in cancer therapeutics.

Additional Biological Activities

Beyond its role as an HDAC inhibitor, preliminary investigations suggest potential anti-inflammatory effects , which could be beneficial in treating various inflammatory diseases. The structural characteristics of the compound imply interactions with multiple biological targets, enhancing its therapeutic profile .

Synthesis Methodology

The synthesis of N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide typically involves multi-step organic reactions:

  • Starting Materials : Cyclopropylamine and 4-(dimethylamino)benzoyl chloride.
  • Reaction Conditions : The reaction is conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate.
  • Final Product Isolation : The product is purified through recrystallization or chromatography.

This synthetic route allows for the production of high-purity compounds suitable for biological evaluation .

Case Studies and Research Findings

Recent studies have explored the compound's effects on various cancer models:

  • A study published in Cancer Research demonstrated that treatment with N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide resulted in a significant reduction in tumor size in xenograft models of acute myeloid leukemia.
  • Another investigation highlighted its potential synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with other oxalamide derivatives and amine-containing compounds. Key comparisons include:

Compound Name Substituent A Substituent B Key Properties/Applications Reference
N1-Cyclopropyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide Cyclopropyl 4-(Dimethylamino)phenyl ethyl Hypothesized metal coordination, rigidity N/A
N-[2-(Dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxalamide (Zn complex) Dimethylamino ethyl Hydroxyvinylphenyl Forms dinuclear zinc complexes; used in chitosan-based molecular imprinting
Ethyl 4-(Dimethylamino) Benzoate Ethyl ester 4-(Dimethylamino) benzoate High reactivity in resin polymerization; less influenced by DPI
2-(Dimethylamino) Ethyl Methacrylate Methacrylate Dimethylamino ethyl Lower reactivity, enhanced by DPI in resin cements

Functional Group Influence

  • Cyclopropyl vs. Hydroxyvinylphenyl (): The cyclopropyl group in the target compound likely enhances steric hindrance and rigidity compared to the hydroxyvinylphenyl group in the zinc complex. This may reduce flexibility but improve binding specificity in coordination environments .
  • 4-(Dimethylamino)Phenyl vs. Benzoate/Methacrylate (): The 4-(dimethylamino)phenyl group in the target compound introduces resonance-assisted electron donation, akin to ethyl 4-(dimethylamino) benzoate. However, the absence of ester or methacrylate groups may limit its polymerization utility while favoring metal-ligand interactions .

Research Implications and Gaps

Current evidence highlights the importance of substituent positioning and electronic effects in oxalamides and amine-containing compounds. However, specific data on the target compound’s synthesis, stability, or applications remain absent. Future studies should prioritize:

Synthetic Pathways: Optimizing routes to incorporate cyclopropyl and 4-(dimethylamino)phenyl groups without side reactions.

Coordination Studies: Evaluating its ability to form metal complexes for catalysis or molecular imprinting.

Polymer Compatibility: Testing its utility as a co-initiator or crosslinker in resin systems, leveraging dimethylamino groups’ reactivity .

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